molecular formula C₃₄H₅₄N₈O₁₀S B549788 neurokinin A(4-10) CAS No. 97559-35-8

neurokinin A(4-10)

Katalognummer B549788
CAS-Nummer: 97559-35-8
Molekulargewicht: 766.9 g/mol
InChI-Schlüssel: YLVSTHFZZCHRCL-ORUZXOCWSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Neurokinin A(4-10) is a fragment of the neurokinin A (NKA) peptide . It’s a structure-activity study of the NKA fragment to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK2 receptor in human colon circular muscle . Two series of NKA (4-10) analogues were produced with either L-alanine or the D-enantiomer substituted .


Synthesis Analysis

The synthesis of Neurokinin A(4-10) involves a structure-activity study where two series of NKA (4-10) analogues were produced with either L-alanine or the D-enantiomer substituted . Their activities were determined in vitro by means of radioligand binding and isolated smooth muscle pharmacology .


Molecular Structure Analysis

The molecular formula of Neurokinin A(4-10) is C34H54N8O10S . The sequence of this peptide is {ASP} {SER} {PHE} {VAL} {GLY} {LEU} {MET}-NH2 .


Chemical Reactions Analysis

The chemical reactions of Neurokinin A(4-10) involve the substitution of either L-alanine or the D-enantiomer in the production of its analogues . The significance of a putative β-turn in the receptor-ligand interaction was investigated by insertion of either (S)- or ®-Gly 8 {ANC-2}Leu 9 γ-lactams to mimic a β-turn constraint .


Physical And Chemical Properties Analysis

The molecular weight of Neurokinin A(4-10) is 766.9 . The peptide should be stored at -20°C .

Wissenschaftliche Forschungsanwendungen

  • Selective Agonists for NK-2 Receptor : Neurokinin A(4-10) and its derivatives have been studied for their selective agonistic effects on the NK-2 receptor. Notably, [beta Ala8]NKA(4-10) and [Nle10]NKA(4-10) have been identified as potent selective agonists for this receptor system (Rovero et al., 1989).

  • In Vivo Pharmacological Effects : The compound [beta Ala8]neurokinin A-(4-10) has shown significant activity in inducing rat bladder contraction and bronchospasm in guinea pigs, demonstrating its potent in vivo effects on NK-2 receptors (Maggi et al., 1990).

  • Role in Neurokinin Receptor Characterization : Neurokinin A(4-10) has been used extensively to characterize neurokinin receptors, especially NK-2. Structure-activity studies with neurokinin A and its fragments, including NKA(4-10), have been crucial for understanding the minimum structure required for NK-2 receptor activation (Regoli et al., 1990).

  • Gene Cloning and Localization : Research on neurokinin A(4-10) has contributed to the molecular cloning of the NK-2 receptor gene, enhancing our understanding of its distribution and function in human physiology, especially in airway and gastrointestinal tissues (Gerard et al., 1990).

  • Contributions to Physiological Control and Disease Mechanisms : Neurokinin A(4-10) is part of the tachykinin peptide family, which plays significant roles in inflammation, pain, smooth muscle contractility, and various other physiological processes. Understanding its interaction with neurokinin receptors contributes to the broader knowledge of disease mechanisms and potential therapeutic interventions (Steinhoff et al., 2014).

Safety And Hazards

When handling Neurokinin A(4-10), it is advised to avoid breathing mist, gas, or vapours . Contact with skin and eyes should be avoided, and chemical impermeable gloves should be worn . In case of accidental ingestion or contact, immediate medical attention is required .

Zukünftige Richtungen

The future directions of Neurokinin A(4-10) research could involve further structure-activity studies to investigate the importance of amino acid residues for receptor efficacy, potency, and affinity at the NK2 receptor .

Relevant Papers The paper titled “Synthesis and Structure-Activity Relationship of [Nle10]Neurokinin A (4–10) Analogs with Constraint in the Backbone and at Position Six” provides valuable insights into the structure-activity relationship of Neurokinin A(4-10) .

Eigenschaften

IUPAC Name

(3S)-3-amino-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H54N8O10S/c1-18(2)13-23(31(49)39-22(29(36)47)11-12-53-5)38-26(44)16-37-34(52)28(19(3)4)42-32(50)24(14-20-9-7-6-8-10-20)40-33(51)25(17-43)41-30(48)21(35)15-27(45)46/h6-10,18-19,21-25,28,43H,11-17,35H2,1-5H3,(H2,36,47)(H,37,52)(H,38,44)(H,39,49)(H,40,51)(H,41,48)(H,42,50)(H,45,46)/t21-,22-,23-,24-,25-,28-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLVSTHFZZCHRCL-ORUZXOCWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CO)NC(=O)C(CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CCSC)C(=O)N)NC(=O)CNC(=O)[C@H](C(C)C)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H54N8O10S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50913838
Record name 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

766.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

neurokinin A(4-10)

CAS RN

97559-35-8
Record name Neurokinin A(4-10)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097559358
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 23-Amino-17-benzyl-7,10,13,16,19,22-hexahydroxy-5-[hydroxy(imino)methyl]-20-(hydroxymethyl)-8-(2-methylpropyl)-14-(propan-2-yl)-2-thia-6,9,12,15,18,21-hexaazapentacosa-6,9,12,15,18,21-hexaen-25-oic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50913838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
neurokinin A(4-10)
Reactant of Route 2
neurokinin A(4-10)
Reactant of Route 3
neurokinin A(4-10)
Reactant of Route 4
neurokinin A(4-10)
Reactant of Route 5
neurokinin A(4-10)
Reactant of Route 6
neurokinin A(4-10)

Citations

For This Compound
586
Citations
E THEODORSSON‐NORHEIM… - European journal of …, 1987 - Wiley Online Library
A metastasis to the right liver lobe of an argyrophil/argentaffin midgut carcinoid tumour in a patient with the classical carcinoid syndrome was examined for the presence of tachykinins …
Number of citations: 49 febs.onlinelibrary.wiley.com
SH Buck, SL Harbeson, CF Hassmann III, SA Shatzer… - Life sciences, 1990 - Elsevier
The neurokinin A analogue, MDL 28, 564 (AspSerPheValGlyLeuCH 2 NHLeuNH 2 ), inhibited 125 I-NKA binding to hamster urinary bladder NK 2 receptors with a K I of …
Number of citations: 56 www.sciencedirect.com
CA Maggi, S Giuliani, L Ballati, P Rovero… - European journal of …, 1990 - Elsevier
We studied the effect of [βAla 8 ]neurokinin A-(4–10), a newly developed selective NK-2 tachykinin receptor agonist, on various parameters in anaesthetized rats (blood pressure, …
Number of citations: 45 www.sciencedirect.com
G Saviano, PA Temussi, A Motta, CA Maggi… - Biochemistry, 1991 - ACS Publications
Dipartimento di Chimica, Universita di Napoli, Via Mezzocannone 4, 80134 Napoli, Italy, ICMIB del CNR, Via Toiano 6, Arco Felice, Napoli, Italy, and Menarini Ricerche, Via Sette Santi 3…
Number of citations: 34 pubs.acs.org
FJ Warner, P Mack, A Comis, RC Miller… - Biochemical …, 2001 - Elsevier
A structure–activity study of neurokinin A (NKA) (4–10) was performed to investigate the importance of residue and chirality for affinity and efficacy at the NK 2 receptor in human colon …
Number of citations: 17 www.sciencedirect.com
FJ Warner, RC Miller, E Burcher - Biochemical pharmacology, 2002 - Elsevier
A structure-activity study of the neurokinin A (NKA) fragment NKA(4–10) was performed to investigate the importance of amino acid residues for receptor efficacy, potency and affinity at …
Number of citations: 15 www.sciencedirect.com
E Burcher, T Badgery-Parker, XP Zeng… - European journal of …, 1993 - Elsevier
The tyrosyl derivative of the tachykinin NK 2 selective agonist [Lys 5 ,MeLeu 9 ,Nle 10 ]NKA-(4–10) was iodinated and the product [ 125 I][Lys 5 ,Tyr(I 2 ) 2 ,MeLeu 9 ,Nle 10 ]NKA-(4–10) …
Number of citations: 25 www.sciencedirect.com
S Evangelista, CA Maggi, P Rovero, R Patacchini… - Peptides, 1990 - Elsevier
We have developed a novel series of peptides, related to the NKA(4–10) sequence, in which substitution of selected amino acids determined variations in the affinity for the TK receptor …
Number of citations: 27 www.sciencedirect.com
DS Gembitsky, M Murnin, FL Ötvös, J Allen… - Journal of medicinal …, 1999 - ACS Publications
Steric and electrostatic requirements at position 6 of [Nle 10 ]NKA(4−10), a full agonist of NK-2 receptors, for molecular recognition by the receptor were studied. Two series of peptide …
Number of citations: 16 pubs.acs.org
A Casini, P Geppetti, CA Maggi, C Surrenti - … -Schmiedeberg's archives of …, 1989 - Springer
(1)We have studied the ability of some regulatory peptides to induce a mitogenic (incorporation of tritiated thymidine) response in human peripheral blood mononuclear cells (PBMC) …
Number of citations: 53 link.springer.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.